Mepiquat-D16 chloride

Description

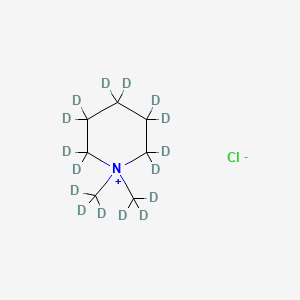

Mepiquat-D16 chloride: is an isotope-labeled analog of the plant growth regulator, mepiquat chloride. It is commonly used in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides. The compound has the empirical formula C7D16ClN and a molecular weight of 165.76 .

Properties

Molecular Formula |

C7H16ClN |

|---|---|

Molecular Weight |

165.76 g/mol |

IUPAC Name |

2,2,3,3,4,4,5,5,6,6-decadeuterio-1,1-bis(trideuteriomethyl)piperidin-1-ium;chloride |

InChI |

InChI=1S/C7H16N.ClH/c1-8(2)6-4-3-5-7-8;/h3-7H2,1-2H3;1H/q+1;/p-1/i1D3,2D3,3D2,4D2,5D2,6D2,7D2; |

InChI Key |

VHOVSQVSAAQANU-VHHDFVNNSA-M |

Isomeric SMILES |

[2H]C1(C(C([N+](C(C1([2H])[2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H].[Cl-] |

Canonical SMILES |

C[N+]1(CCCCC1)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Mepiquat-D16 chloride is synthesized by introducing deuterium atoms into the structure of mepiquat chloride. The synthesis involves the reaction of 1,1-dimethylpiperidinium chloride with deuterium gas under specific conditions to replace hydrogen atoms with deuterium .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and controlled reaction conditions to ensure the complete substitution of hydrogen atoms with deuterium .

Chemical Reactions Analysis

Types of Reactions: Mepiquat-D16 chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using suitable reducing agents.

Substitution: this compound can undergo substitution reactions where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted piperidinium compounds .

Scientific Research Applications

Mepiquat-D16 chloride has a wide range of scientific research applications, including:

Mechanism of Action

Mepiquat-D16 chloride exerts its effects by inhibiting the activity of gibberellin, a plant hormone involved in cell elongation. This inhibition leads to reduced vegetative growth and shorter plant stature. The compound affects the signaling pathways and disturbs gibberellin homeostasis by upregulating site-specific genes . Additionally, it enhances carbohydrate metabolism and sucrose-related enzyme activity, leading to improved source-sink relationships and increased crop yields .

Comparison with Similar Compounds

Chlormequat chloride: Another plant growth regulator with similar effects on gibberellin inhibition and plant growth regulation.

Paclobutrazol: A triazole compound that also inhibits gibberellin biosynthesis and is used to control plant growth.

Uniconazole: A plant growth regulator that inhibits gibberellin and is used to manage plant height and growth.

Uniqueness: Mepiquat-D16 chloride is unique due to its isotope-labeled structure, which makes it particularly useful in isotope dilution mass spectrometry (IDMS) for accurate pesticide quantification. Its deuterium-labeled analog allows for precise tracking and analysis in various scientific studies .

Q & A

Basic Research Questions

Q. What are the key analytical methods for identifying and quantifying Mepiquat-D16 chloride in environmental or biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound due to its high sensitivity for deuterated compounds. Isotopic dilution using deuterated internal standards (e.g., Mepiquat-d3) minimizes matrix effects . For validation, ensure calibration curves span 1–1000 ng/mL with R² > 0.99, and include recovery tests (80–120%) in spiked matrices like soil or plasma .

Q. How can researchers synthesize this compound with high isotopic purity?

- Methodological Answer : Synthesis involves quaternizing piperidine-d16 with methyl chloride under anhydrous conditions. Critical steps include:

- Using deuterium-enriched reagents (≥99 atom% D) to minimize proton exchange .

- Monitoring reaction progress via nuclear magnetic resonance (NMR) to confirm deuteration at the 1,1-dimethylpiperidinium positions .

- Purification via recrystallization in deuterated solvents (e.g., D2O) to achieve >99% isotopic purity .

Q. What protocols ensure stable storage of this compound standards?

- Methodological Answer : Store lyophilized standards at ≤-20°C in amber vials to prevent photodegradation. For aqueous solutions, acidify to pH 3–4 with DCl to stabilize the quaternary ammonium structure. Regularly validate stability using LC-MS/MS over 12–24 months .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence its pharmacokinetics compared to non-deuterated analogs?

- Methodological Answer : Deuterium kinetic isotope effects (KIE) reduce metabolic clearance rates. To study this:

- Conduct parallel in vitro assays with liver microsomes, comparing half-life (t½) of this compound vs. non-deuterated Mepiquat chloride.

- Use high-resolution mass spectrometry (HRMS) to track deuterium retention in metabolites .

- Note: KIE is temperature-dependent; maintain 37°C during assays to mimic physiological conditions .

Q. What experimental designs address contradictions in neurotoxicity data for this compound across rodent models?

- Methodological Answer : Discrepancies in LD50 values (e.g., rat vs. mouse) may stem from species-specific blood-brain barrier permeability. Mitigate this by:

- Incorporating pharmacokinetic modeling to correlate plasma and brain tissue concentrations .

- Applying Dunnett’s multiple comparison test to differentiate treatment groups from controls in neurobehavioral assays .

- Validate findings using immunohistochemistry to assess neuronal apoptosis markers (e.g., caspase-3) .

Q. How can isotopic tracing with this compound elucidate its mechanism as a plant growth regulator?

- Methodological Answer : Use hydroponic systems to expose plants (e.g., cotton) to deuterated this compound. Key steps:

- Track deuterium incorporation into gibberellin biosynthesis pathways via gas chromatography-MS (GC-MS).

- Compare gene expression profiles (RNA-seq) of treated vs. untreated plants to identify downregulated genes (e.g., GA20ox) .

- Correlate isotopic distribution with growth inhibition using regression models (R² ≥ 0.95) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported environmental half-lives of this compound?

- Methodological Answer : Variability arises from soil organic matter (SOM) content and pH. Standardize tests by:

- Using Organization for Economic Co-operation and Development (OECD) Guideline 307: Aerobic/Anaerobic Soil Degradation.

- Control SOM at 2–4% and pH 6.5–7.5 across experiments.

- Apply Cox proportional hazards models to quantify degradation rate dependencies on soil parameters .

Key Considerations for Reproducibility

- Synthesis : Document deuterium exchange rates in solvents (e.g., D2O vs. H2O) to prevent isotopic dilution .

- Toxicology : Adhere to OECD Good Laboratory Practice (GLP) for in vivo studies, including QA-statement certification .

- Data Reporting : Follow Beilstein Journal guidelines: Place extended datasets (e.g., NMR spectra) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.